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molecular formula C8H15NO B1294310 1-Isopropyl-4-piperidone CAS No. 5355-68-0

1-Isopropyl-4-piperidone

Cat. No. B1294310
M. Wt: 141.21 g/mol
InChI Key: CCDBCHAQIXKJCG-UHFFFAOYSA-N
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Patent
US05468858

Procedure details

A flask was equipped with a magnetic stirrer, a heating mantle, an addition funnel a condensor with N2 inlet and a glass stopper. A mixture of isopropylamine (8.87 g, 150.0 mmol) HCl (37%, 7.39 g, 75.0 mmol), glacial acetic acid (9.01 g, 150.0 mmol) and parformaldehyde (9.46 g, 315.0 mmol) in deoxygenated (N2 bubbled in for 2 h) methanol (125 ml) was stirred at reflux for 15 min under N2. A solution of N-isopropyl-4-piperidinone (101, 21.18 g, 150.0 mmol) and glacial acetic acid (9.01 g, 150.0 mmol) was added dropwise over a period of 1.5 h, which was followed by a period of boiling for an additional 23 h. After the initial 10 h of heating, paraformaldehyde (9.46 g, 315.0 mmol) was added in one portion to the mixture. Concentration of the solution (after 23 h) gave an orange oil which was redissolved in H2O (150 ml), and extracts (ether, 2×100 ml) thereof were discarded. The aqueous layer was chilled (5° C.) in an ice bath and made basic (pH~12) with NaOH pellets. Extraction (H2CCl2, 3×75 ml) gave a solution which was dried (Na2SO4), filtered, and concentrated to give a viscous, reddish-orange oil. Distillation of the oil under reduced pressure (110°-120° C./10-5 mm Hg) gave 22.53 g (67.3% of a light yellow oil 47. IR (film) 2975, 2910, 2830 (C-H), 1735 (C=O) cm-1. 1H NMR (DCCl3) δ1.02 (d, 12 H, CH3 isopropyl), 2.58 [m, 2 H, H(1,5)], 2.87 [m, 6 H, H(2,4,6,8)ax, C-H isopropyl], 3.04 [dd, 4 H, H(2,4,6,8)eq ]; 13C NMR (DCCl3) ppm 17.9, 18.2 (CH 3, isopropyl), 46.82 C(1.5), 53.17 (C-H isopropyl), 53.27, 53.36 C(2,4,6,8), 215 C(9). Anal. Calcd for C13H24N2O: C, 69.59; H, 10.78; N, 12.49. Found: C, 69.39; H, 10.61; N, 12.21.
Quantity
8.87 g
Type
reactant
Reaction Step One
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
21.18 g
Type
reactant
Reaction Step Two
Quantity
9.01 g
Type
reactant
Reaction Step Two
Quantity
9.46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
67.3%

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[C:5]([OH:8])(=O)[CH3:6].[CH:9]([N:12]1[CH2:17]C[C:15](=O)[CH2:14][CH2:13]1)([CH3:11])[CH3:10].[CH2:19]=O.[OH-].[Na+]>O.CCOCC>[CH:1]([N:4]1[CH2:15][CH:14]2[C:5](=[O:8])[CH:6]([CH2:17][N:12]([CH:9]([CH3:11])[CH3:10])[CH2:13]2)[CH2:19]1)([CH3:3])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
8.87 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
9.01 g
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
21.18 g
Type
reactant
Smiles
C(C)(C)N1CCC(CC1)=O
Name
Quantity
9.01 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
9.46 g
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask was equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
in deoxygenated (N2 bubbled in for 2 h) methanol (125 ml)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 min under N2
Duration
15 min
WAIT
Type
WAIT
Details
which was followed by a period
TEMPERATURE
Type
TEMPERATURE
Details
After the initial 10 h of heating
Duration
10 h
CUSTOM
Type
CUSTOM
Details
Concentration of the solution (after 23 h) gave an orange oil which
Duration
23 h
EXTRACTION
Type
EXTRACTION
Details
Extraction (H2CCl2, 3×75 ml)
CUSTOM
Type
CUSTOM
Details
gave a solution which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a viscous, reddish-orange oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of the oil under reduced pressure (110°-120° C./10-5 mm Hg)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)(C)N1CC2CN(CC(C1)C2=O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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